molecular formula C12H12N2OS B2528353 3-Cyclopropyl-5-methyl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 1593896-68-4

3-Cyclopropyl-5-methyl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2528353
CAS RN: 1593896-68-4
M. Wt: 232.3
InChI Key: UWJPQJWZEGXWQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several methods. Notably, a copper-mediated tandem C(sp2*)–H amination and annulation* of benzamides and amidines has been proposed as an efficient route for constructing quinazolin-4(1H)-one frameworks . This synthetic approach provides a valuable tool for accessing this compound and related derivatives.


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative processes. Researchers have explored its reactivity with halogens (such as bromine and iodine) and chalcogens . Understanding its reactivity profile is crucial for designing synthetic routes and functionalizing the quinazolinone scaffold.

properties

IUPAC Name

3-cyclopropyl-5-methyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-7-3-2-4-9-10(7)11(15)14(8-5-6-8)12(16)13-9/h2-4,8H,5-6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJPQJWZEGXWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=S)N(C2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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